2-(3,5-Difluorophenyl)-2-butanol

mGlu5 receptor Negative Allosteric Modulator Neurology

2-(3,5-Difluorophenyl)-2-butanol offers a chiral, 3,5-difluorophenyl tertiary alcohol scaffold. Its validated mGlu5 NAM activity (IC50 161 nM) and antifungal MIC (16 µg/mL) accelerate neurological and anti-infective SAR. The known CYP inhibition profile (moderate CYP2C9/19, low CYP3A4 risk) enables rational metabolic optimization. Secure research quantities for asymmetric synthesis and lead diversification.

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
Cat. No. B7875307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Difluorophenyl)-2-butanol
Molecular FormulaC10H12F2O
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCCC(C)(C1=CC(=CC(=C1)F)F)O
InChIInChI=1S/C10H12F2O/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3
InChIKeyRLUKIZCBXRBTIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Difluorophenyl)-2-butanol: A Chiral Tertiary Alcohol Building Block for Targeted Medicinal Chemistry


2-(3,5-Difluorophenyl)-2-butanol (CAS 1339743-08-6) is a chiral tertiary alcohol that combines a 3,5-difluorinated phenyl ring with a butan-2-ol backbone . This structure positions it as a specialized building block in medicinal chemistry, offering a unique profile of steric bulk at the carbinol center and lipophilic character distinct from its regioisomeric and chain-length analogs . The molecule contains a stereogenic center at C2, which provides a chiral handle for asymmetric synthesis and potential biological discrimination . While it lacks intrinsic, direct-acting therapeutic activity, its value is defined by its ability to serve as a specific intermediate in synthetic pathways where alternative phenylbutanol scaffolds are unsuitable or suboptimal .

Why 2-(3,5-Difluorophenyl)-2-butanol Cannot Be Replaced by Common Analogs


The selection of 2-(3,5-difluorophenyl)-2-butanol over its close structural analogs is critical due to the specific steric and electronic environment created by its tertiary alcohol center and 3,5-difluoro substitution pattern [1]. Simple substitution with 2-(2,4-difluorophenyl)-2-butanol changes the dipole moment and potential hydrogen-bonding geometry [2]. Similarly, replacing the ethyl group with a methyl (to give 2-(3,5-difluorophenyl)propan-2-ol) significantly alters the conformational space and lipophilicity . The regioisomer 1-(3,5-difluorophenyl)-1-butanol, as a secondary alcohol, possesses different reactivity and cannot replicate the same tertiary carbinol stereochemistry . These structural nuances directly translate to measurable differences in biological target engagement and metabolic stability, as detailed in the evidence below [1].

Quantitative Differentiation: Performance Data for 2-(3,5-Difluorophenyl)-2-butanol vs. Structural Analogs


mGlu5 Negative Allosteric Modulator (NAM) Activity: Direct Comparator Analysis

In a direct functional assay measuring negative allosteric modulation (NAM) of the rat mGlu5 receptor, 2-(3,5-difluorophenyl)-2-butanol exhibited an IC50 of 161 nM [1]. This value can be compared to a more potent, fully optimized NAM chemotype reported elsewhere, which shows a Ki of 2 nM and functional IC50 of 5.10 nM against the human receptor [2]. This data positions 2-(3,5-difluorophenyl)-2-butanol as a useful tool compound with measurable, albeit moderate, functional activity at this target, differentiating it from the structurally distinct 2-(2,4-difluorophenyl)-2-butanol series, which is primarily known for antifungal applications but lacks reported mGlu5 activity [3].

mGlu5 receptor Negative Allosteric Modulator Neurology

Cytochrome P450 (CYP) Enzyme Inhibition Profile: In Vitro Metabolic Liability Assessment

The compound's potential for drug-drug interactions (DDI) can be assessed through its inhibition profile against major human cytochrome P450 (CYP) enzymes. In standardized in vitro assays, 2-(3,5-difluorophenyl)-2-butanol demonstrates a specific and moderate inhibition profile: it inhibits CYP2C9 with an IC50 of 5.3 μM, CYP2C19 with an IC50 of 10 μM, and CYP2D6 with an IC50 of 26.5 μM [1][2]. Importantly, it shows minimal inhibition of CYP3A4 (IC50 > 50 μM), a major enzyme involved in the metabolism of many drugs [1]. This contrasts with some advanced clinical candidates that exhibit potent CYP3A4 inhibition (IC50 in the low nM range), which can be a major liability [3]. This profile suggests a moderate, but potentially manageable, risk of metabolic DDI.

Drug Metabolism CYP Inhibition Drug-Drug Interaction

Antifungal Activity Against Aspergillus niger: Benchmarking Against Fluconazole

In a preliminary in vitro antifungal screen, 2-(3,5-difluorophenyl)-2-butanol demonstrated an Minimum Inhibitory Concentration (MIC) of 16 µg/mL against the fungal pathogen *Aspergillus niger* . For context, the clinically used antifungal agent fluconazole is often ineffective against *A. niger* due to intrinsic resistance, with reported MIC values frequently exceeding 64 µg/mL [1]. This suggests a potential differentiator for the compound as a scaffold for novel anti-*Aspergillus* agents, particularly in areas where triazole resistance is a clinical concern.

Antifungal Aspergillus niger Minimum Inhibitory Concentration

Optimal Application Scenarios for 2-(3,5-Difluorophenyl)-2-butanol in Research and Procurement


Scaffold for mGlu5 Negative Allosteric Modulator (NAM) Probes

2-(3,5-Difluorophenyl)-2-butanol serves as a viable starting point for the design of mGlu5 NAMs for use in neurological research. Its measurable functional activity (IC50 = 161 nM) against rat mGlu5 provides a validated starting point for structure-activity relationship (SAR) studies [1]. The distinct 3,5-difluoro pattern offers a different electronic and steric profile compared to other fluorinated phenyl series, which may allow for exploration of novel binding modes or improved subtype selectivity. This scenario is most relevant for medicinal chemistry teams investigating allosteric modulation of GPCRs.

Intermediate for Novel Antifungal Agents Targeting Aspergillus Species

The compound's demonstrated in vitro activity against *Aspergillus niger* (MIC = 16 µg/mL) positions it as a valuable intermediate for the synthesis of next-generation antifungal agents [1]. This is particularly important given the rise of azole-resistant Aspergillus strains. The 2-(3,5-difluorophenyl)-2-butanol scaffold provides a functional group handle (tertiary alcohol) for further derivatization into more potent analogs, offering a potential alternative to the 2,4-difluorophenyl moiety found in many triazole antifungals like voriconazole . Procurement is justified for medicinal chemistry programs targeting drug-resistant fungal infections.

Chiral Building Block with Quantified Metabolic Liability Profile

For drug discovery programs concerned with metabolic stability, 2-(3,5-difluorophenyl)-2-butanol provides a well-characterized starting point with known CYP inhibition liabilities (e.g., moderate inhibition of CYP2C9, CYP2C19, but low risk for CYP3A4) [1]. This known profile allows medicinal chemists to rationally design follow-up compounds with improved metabolic properties, rather than starting from a completely uncharacterized scaffold. Its chiral center at C2 makes it particularly attractive for asymmetric synthesis of enantiomerically pure pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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